molecular formula C8H18ClNO3 B554945 (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride CAS No. 69320-90-7

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No.: B554945
CAS No.: 69320-90-7
M. Wt: 211.68 g/mol
InChI Key: OWBFRQWDQDYNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO3. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of (2S,3R)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .

Properties

CAS No.

69320-90-7

Molecular Formula

C8H18ClNO3

Molecular Weight

211.68 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H

InChI Key

OWBFRQWDQDYNNF-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)[NH3+])O.[Cl-]

SMILES

CC(C(C(=O)OC(C)(C)C)[NH3+])O.[Cl-]

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)O.Cl

Synonyms

69320-90-7; (2S,3R)-tert-Butyl2-amino-3-hydroxybutanoatehydrochloride; H-THR-OTBUHCL; L-Threoninetert-ButylEsterHydrochloride; H-Thr-OtBu.HCl; H-Thr-OtBu??HCl; threonine-t-butylester.HCl; C8H17NO3.HCl; SCHEMBL1825344; CTK5J1635; MolPort-009-680-853; OWBFRQWDQDYNNF-IBTYICNHSA-N; ANW-35633; KM1254; MFCD00672361; AKOS015847180; AM82245; CS15614; AK162700; KB-53408; L-threoninetert.butylesterhydrochloride; SC-09897; AB0072726; TR-023069; FT-0698850

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.